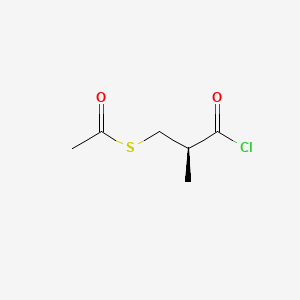

S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate

Description

S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate is a chemical compound with the molecular formula C6H9ClO2S It is known for its unique structure, which includes a chloro group, a methyl group, and an oxopropyl group attached to an ethanethioate moiety

Properties

IUPAC Name |

S-[(2S)-3-chloro-2-methyl-3-oxopropyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPWTHDXSOXDX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CSC(=O)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219210 | |

| Record name | S-[(2S)-3-Chloro-2-methyl-3-oxopropyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69570-39-4 | |

| Record name | S-[(2S)-3-Chloro-2-methyl-3-oxopropyl] ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69570-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069570394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-[(2S)-3-Chloro-2-methyl-3-oxopropyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(3-chloro-2-methyl-3-oxopropyl) (S)-ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thioesterification via Acyl Chloride Intermediate

- Starting Materials: Ethanethioic acid and 3-chloro-2-methyl-3-oxopropyl chloride.

- Reaction Conditions: The reaction is generally conducted under anhydrous conditions using pyridine as a base and solvent or in toluene to facilitate the reaction.

- Temperature: Ambient temperature (~20–25°C).

- Time: Approximately 1.5 hours.

- Catalysts/Additives: Pyridine acts both as a base to neutralize HCl formed and as a nucleophilic catalyst.

- Purification: The crude product is purified by crystallization or distillation, often followed by column chromatography using ethyl acetate/hexane gradients to isolate the pure thioester.

This method yields the target compound with high purity and yields around 98% have been reported.

Alternative Route via 3-Acetylthio-2-methylpropanoic Acid

- Precursor: 3-Acetylthio-2-methylpropanoic acid can be converted to the desired thioester.

- Reagents: Thionyl chloride (SOCl2) is employed to convert the acid to the corresponding acyl chloride intermediate.

- Solvent: Toluene is commonly used.

- Reaction Time: About 1.5 hours at ambient temperature.

- Workup: After formation of the acyl chloride, ethanethiol is added to form the thioester.

- Yield: High yields reported (~98.3%).

Reaction Mechanism Insights

The preparation generally proceeds via nucleophilic acyl substitution:

- The ethanethioic acid or ethanethiol nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride intermediate.

- Pyridine or other bases scavenge the released HCl, driving the reaction forward.

- The chloro substituent on the propyl moiety remains intact, providing the characteristic S-(3-chloro-2-methyl-3-oxopropyl) structure.

Optimization Parameters and Analytical Characterization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Pyridine, Toluene | Pyridine acts as base and solvent |

| Temperature | Ambient (20–25°C) | Mild conditions to prevent side reactions |

| Reaction Time | 1.5 hours | Sufficient for complete conversion |

| Purification | Crystallization, Column Chromatography | Ethyl acetate/hexane gradient used |

| Yield | 95–98% | High yield achievable with optimized conditions |

Advanced Synthetic Techniques

- Microwave-Assisted Synthesis: For similar thioesters, microwave irradiation at 120°C for 20 minutes in phosphate buffer has been reported to improve reaction efficiency and reduce side products, suggesting potential for this compound's synthesis optimization.

- Regioselectivity Control: Use of protecting groups (e.g., tert-butoxycarbonyl) on competing functional groups and solvent polarity optimization (e.g., DMF vs THF) can enhance regioselectivity and product purity.

- Catalytic Systems: Copper(0)-catalyzed Ullmann-type condensations have been explored in related thioester syntheses to minimize undesired cross-coupling.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Thioesterification | Ethanethioic acid + 3-chloro-2-methyl-3-oxopropyl chloride | Pyridine, Toluene, Ambient Temp, 1.5 h | ~98 | High purity, industrially scalable |

| Acid Chloride Intermediate Route | 3-Acetylthio-2-methylpropanoic acid + SOCl2 + Ethanethiol | SOCl2 in Toluene, Ambient Temp, 1.5 h | ~98.3 | Efficient, widely used in medicinal chemistry |

| Microwave-Assisted Synthesis | Similar thioesters (potential method) | Microwave, 120°C, 20 min, phosphate buffer | Not reported | Potential for faster synthesis |

Research Findings and Notes

- The compound’s synthesis is well-established in medicinal chemistry literature, with notable references including Suh et al., Journal of Medicinal Chemistry (1985), which details the use of pyridine and thionyl chloride in toluene for high-yield preparation.

- Analytical techniques critical for confirming synthesis include:

- 13C NMR: Carbonyl carbon peak at ~167.5 ppm; chlorinated methylene at ~42.7 ppm.

- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 180.652.

- IR Spectroscopy: Strong C=O stretch near 1700 cm⁻¹; C-Cl stretch near 650 cm⁻¹.

- The compound is hygroscopic and light-sensitive; thus, storage under inert atmosphere (N₂ or Ar) at 2–8°C is recommended to maintain stability during and after synthesis.

Chemical Reactions Analysis

Types of Reactions

S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or ammonia are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate serves as a valuable intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Radical Coupling Reactions : The compound can act as a radical coupling agent, facilitating the formation of complex organic structures. For instance, similar compounds have been utilized to introduce α-chloroketone motifs into larger molecules, which is essential in synthesizing heterocyclic and polycyclic compounds .

Medicinal Chemistry

As a derivative of ethanethioic acid, this compound may have potential applications in medicinal chemistry. Its structural similarity to known pharmaceuticals suggests it could be explored for:

- Pharmacological Properties : Studies on its interaction with biological macromolecules could reveal insights into its potential therapeutic effects or toxicity profiles. For example, compounds with similar structures have been investigated for their ability to inhibit specific biological pathways .

Case Study 1: Synthesis of Heterocycles

A study highlighted the use of thioate compounds in synthesizing complex heterocycles through radical coupling strategies. The introduction of this compound into reaction schemes demonstrated improved yields and selectivity for desired products .

Summary Table of Applications

Mechanism of Action

The mechanism of action of S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the oxopropyl group can undergo various transformations. The ethanethioate moiety provides additional reactivity, allowing the compound to engage in diverse chemical processes. The specific pathways and molecular targets depend on the context of its application and the conditions under which it is used.

Comparison with Similar Compounds

Similar Compounds

- S-(3-Chloro-2-methyl-3-oxopropyl) benzenecarbothioate

- S-(3-Chloro-2-methyl-3-oxopropyl) methylcarbothioate

Uniqueness

S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of chemical stability and reactivity, making it suitable for particular applications in research and industry.

Biological Activity

S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate is a chemical compound with the molecular formula C6H9ClO2S and a molecular weight of 180.65 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology.

This compound is synthesized through the reaction of ethanethioic acid with 3-chloro-2-methyl-3-oxopropyl chloride. The synthesis requires controlled conditions to yield a high-purity product, which is crucial for its application in biological studies.

The biological activity of this compound primarily revolves around its interaction with cellular targets. Research indicates that it inhibits protein synthesis in bacteria, which prevents their growth and reproduction. This mechanism makes it a valuable tool in studying bacterial resistance and developing new antibiotics.

Cytotoxicity

In addition to its antibacterial properties, the compound's cytotoxic effects have been evaluated against various human tumor cell lines. While detailed cytotoxicity data specific to this compound are sparse, similar compounds have demonstrated selective cytotoxicity against tumor cells without affecting normal cells significantly .

Cholinesterase Inhibition

Recent studies have also explored the potential of this compound as a cholinesterase inhibitor. Compounds with similar structures have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may possess similar properties .

Research Findings and Case Studies

Several research studies have investigated the biological activity of compounds related to this compound. For instance:

- Antibacterial Studies : A study examining various isolated compounds demonstrated that certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria, with MIC values ranging from 4.4 µM to 17.8 µM .

- Cytotoxicity Evaluations : Similar compounds were tested for their cytotoxic effects on human tumor cell lines, showing varying degrees of efficacy which could inform future drug development strategies .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds can be beneficial:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C6H9ClO2S | 180.65 g/mol | Antibacterial, Cytotoxic |

| Captopril Impurity 31 | C6H9ClO2S | 180.65 g/mol | Moderate AChE Inhibition |

| Related Thioesters | Variable | Variable | Varies by structure |

Q & A

Q. What role does this compound play in studying enzyme inhibition or metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.